molecular formula C22H29ClN4OS B2916203 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215785-09-3

4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2916203
CAS No.: 1215785-09-3
M. Wt: 433.01
InChI Key: NIZUOWSZUACHJE-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4OS and its molecular weight is 433.01. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS.ClH/c1-15-13-16(2)20-19(14-15)23-22(28-20)26(12-11-24(3)4)21(27)17-7-9-18(10-8-17)25(5)6;/h7-10,13-14H,11-12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUOWSZUACHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)N(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride , often referred to as a benzothiazole derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of benzamide derivatives that exhibit a variety of pharmacological properties. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N4OS·HCl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : Utilizing precursors such as 5,7-dimethylbenzo[d]thiazole.
  • Amidation Reaction : Coupling the benzothiazole with a dimethylaminoalkyl amine.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1464
Escherichia coli81024
Candida albicans1564

These results indicate that the compound has moderate activity against S. aureus and C. albicans, while showing weaker effects against E. coli .

Antitumor Activity

Benzothiazole derivatives have also been evaluated for their antitumor properties. A study demonstrated that certain related compounds exhibited potent cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

  • Anti-Tubercular Activity : Recent research highlighted the potential of benzothiazole derivatives in treating tuberculosis. Compounds were shown to have better inhibitory concentrations compared to traditional drugs like isoniazid .
  • Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives indicated that modifications in side chains significantly affect their antimicrobial potency, with some derivatives outperforming existing antibiotics .

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving substituted benzaldehydes and aminothiazole derivatives. For example, a typical procedure involves refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes in absolute ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Key factors affecting yield and purity include:

  • Reaction time : Prolonged reflux (4–10 hours) ensures complete cyclization but risks side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol) favor nucleophilic substitution but may require additives like ammonium acetate to stabilize intermediates .
  • Purification : Column chromatography or recrystallization from ethanol is critical for removing unreacted starting materials.

Data Example:

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthanol, glacial acetic acid, 4h reflux70–80%>95%

Basic: What spectroscopic and chromatographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies dimethylamino protons (δ 2.8–3.2 ppm) and aromatic protons from the benzothiazole moiety (δ 7.3–8.3 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 455.5 for C22_{22}H21_{21}N3_3O6_6S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against standards .

Data Example:

  • 1H^1H-NMR (DMSO-d6): δ 2.49 (s, 3H, CH3_3), 7.47–7.72 (m, Ar-H) .
  • IR (KBr): 1605 cm1^{-1} (C=O stretch) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final step?

Methodological Answer:
Low yields often arise from steric hindrance in the benzothiazole ring or incomplete deprotonation of dimethylamino groups. Strategies include:

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1h vs. 4h) and improves regioselectivity .
  • In-situ monitoring : Use TLC or FTIR to track intermediate formation and adjust stoichiometry dynamically .

Data Contradiction Example:

  • Ethanol reflux yields 70% , while DMF at 100°C yields 85% but requires rigorous purification due to byproducts .

Advanced: How to resolve conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) during characterization?

Methodological Answer:
Unexpected shifts may indicate tautomerism or solvent interactions. Steps to resolve:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, confirming substituent orientation .

Example:

  • Aromatic protons in CDCl3 may split into multiplets due to restricted rotation, while DMSO-d6 shows averaged singlet peaks .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Focus on the benzothiazole moiety’s role in hydrophobic binding .
  • Pharmacophore Mapping : Identify critical groups (e.g., dimethylamino for solubility, benzamide for hydrogen bonding) via comparative SAR studies .
  • In-vitro Assays : Test derivatives with modified substituents (e.g., replacing 5,7-dimethyl groups with halogens) to quantify effects on potency and selectivity .

Data Example:

DerivativeIC50_{50} (nM)LogP
Parent compound120 ± 152.8
5-Fluoro analog85 ± 103.1

Advanced: How to address discrepancies in biological activity data across different research groups?

Methodological Answer:
Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds in parallel.
  • Orthogonal Purity Analysis : Combine HPLC, LC-MS, and elemental analysis to ensure >98% purity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Example:

  • A 2024 study reported IC50_{50} = 120 nM , while a 2021 study found 250 nM, likely due to differences in cell culture media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.